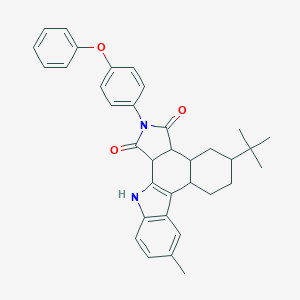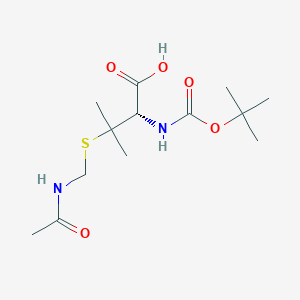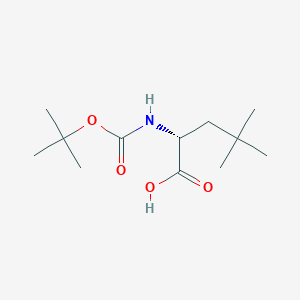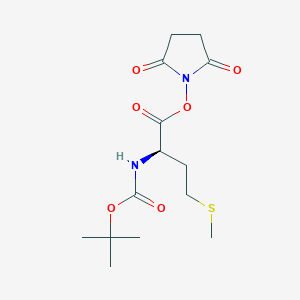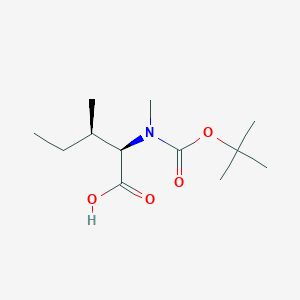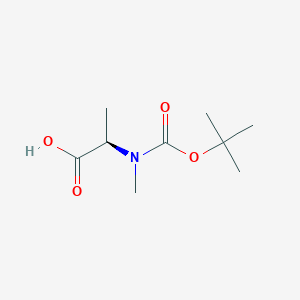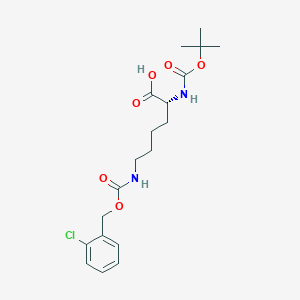
Boc-D-Cit-OH
Overview
Description
Boc-D-Cit-OH, also known as (2R)-5-[(aminocarbonyl)amino]-2-[(tert-butoxycarbonyl)amino]pentanoic acid, is a compound with the CAS Number 121080-95-3 and a molecular weight of 275.3 .
Molecular Structure Analysis
The InChI code for Boc-D-Cit-OH is 1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m1/s1 .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . The deprotection of the Boc group typically involves the use of mild acidolysis .Physical And Chemical Properties Analysis
Boc-D-Cit-OH is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
Boc-D-Cit-OH: is used in the development of ADCs due to its enzymatically cleavable properties. It serves as a linker that connects the antibody to the cytotoxic drug, allowing for targeted delivery to cancer cells. The stability and release behavior of these linkers are crucial for the efficacy of ADCs .
Photoacoustic Imaging Probes
Researchers have designed photoacoustic probes using Boc-D-Cit-OH for precise in vivo imaging. These probes can be used to detect enzymes like Cathepsin B in atherosclerotic plaques, aiding in the diagnosis and study of cardiovascular diseases .
Safety and Hazards
Boc-D-Cit-OH is intended for R&D use only and not for medicinal, household, or other uses . It is advised to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .
Mechanism of Action
Target of Action
Boc-D-Cit-OH, also known as Boc-Val-Cit-OH, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary target of this compound is the ADC cytotoxin, to which it is attached through an ADC linker .
Mode of Action
The Boc-D-Cit-OH compound acts as a cleavable linker in the synthesis of ADCs . It is specifically cleaved by cathepsin B, an enzyme present only in the lysosome . This ensures that the ADC payload is released only within the cell . The Boc group can be deprotected under acidic conditions to generate a free amine group .
Biochemical Pathways
The biochemical pathway involved in the action of Boc-D-Cit-OH is the ADC synthesis pathway . This pathway involves the conjugation of an antibody to a cytotoxic drug via a linker, in this case, Boc-D-Cit-OH . The linker is cleaved by cathepsin B in the lysosome, leading to the release of the cytotoxic drug within the cell .
Pharmacokinetics
The use of a catalyst can lower the required reaction temperature for its deprotection . This suggests that the compound’s ADME properties and bioavailability may be influenced by factors such as temperature and the presence of catalysts.
Result of Action
The result of the action of Boc-D-Cit-OH is the release of the cytotoxic drug within the cell . This occurs after the compound is cleaved by cathepsin B in the lysosome . The released cytotoxic drug can then exert its therapeutic effect.
Action Environment
The action of Boc-D-Cit-OH is influenced by environmental factors such as temperature and the presence of catalysts . For instance, the use of a catalyst can lower the required reaction temperature for the deprotection of the Boc group . This suggests that the compound’s action, efficacy, and stability may be affected by the conditions in which it is used.
properties
IUPAC Name |
(2R)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJCWQISQGNHHI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426772 | |
| Record name | Boc-D-Cit-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Cit-OH | |
CAS RN |
121080-95-3 | |
| Record name | Boc-D-Cit-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




